molecular formula C17H21N3O3S B5679081 8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide

8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide

Cat. No. B5679081
M. Wt: 347.4 g/mol
InChI Key: PGGXJUFDTOJPSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex compounds like "8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide" often involves multi-step chemical reactions, starting from simpler molecules and progressively building up to the target compound through a series of carefully controlled reactions. Although the specific synthesis process for this compound was not directly found, analogous compounds undergo synthesis processes that may involve steps such as etherification, oximation, Beckmann rearrangement, and cyclocondensation reactions, which are common in the synthesis of complex organic molecules (Chen et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of a compound. Techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry are commonly used to elucidate the structure of complex molecules. For compounds with a similar complexity, X-ray crystallography has been employed to confirm three-dimensional structures and to analyze intermolecular interactions through Hirshfeld surface analysis (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its analogs can include a range of transformations, such as cyclization, substitution, and addition reactions, depending on the functional groups present in the molecule. These reactions are fundamental for modifying the compound to achieve desired physical or chemical properties. Chemical properties such as reactivity with other compounds, stability under various conditions, and the ability to form specific interactions (e.g., hydrogen bonding) are determined by the molecular structure and functional groups present in the compound.

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility in different solvents, and crystal structure, are directly influenced by its molecular structure. For instance, the solubility in various solvents and thermal stability are crucial for its application in different environments. Compounds with similar structures have shown thermal stability up to certain temperatures and exhibit specific solubility profiles in organic solvents, which can be crucial for their practical applications (Kumara et al., 2018).

properties

IUPAC Name

8-methoxy-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13(9-19-17(20)24-3)8-18-16(21)12-7-11-5-4-6-14(22-2)15(11)23-10-12/h4-6,9,12H,7-8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGXJUFDTOJPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CNC(=O)C2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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